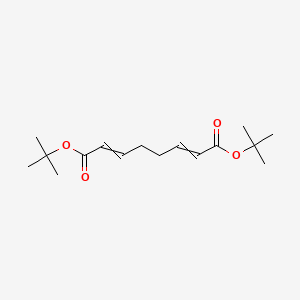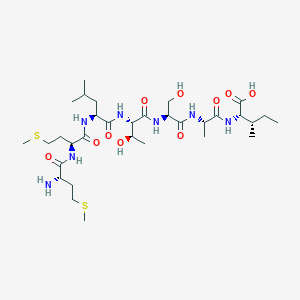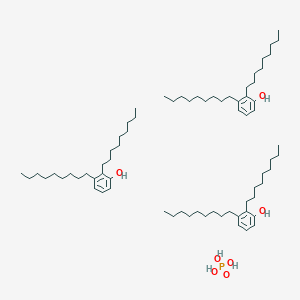![molecular formula C14H9ClN2O2 B12523048 Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester CAS No. 676263-27-7](/img/structure/B12523048.png)
Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring system, which includes two pyridine rings and a benzene ring The presence of a chlorine atom and a methyl ester group further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester typically involves the condensation of 3-aminopyridine with carbonyl derivatives. One common method is the Conrad-Limpach reaction, which uses β-ketoesters to form 1,5-naphthyridinones . Another approach involves the use of Meldrum’s acid instead of β-ketoesters to afford 4-hydroxynaphthyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .
Scientific Research Applications
Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has focused on its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and synthetic versatility.
1,6-Naphthyridine: Similar in structure but with different biological properties and applications.
1,8-Naphthyridine: Known for its use in medicinal chemistry and as a building block for more complex molecules.
Uniqueness
Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl ester group allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
676263-27-7 |
|---|---|
Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
methyl 5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c1-19-14(18)10-7-16-6-9-12(10)8-4-2-3-5-11(8)17-13(9)15/h2-7H,1H3 |
InChI Key |
HCNMQVKPUQOFSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C3=CC=CC=C3N=C(C2=CN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)



![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)






![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
